3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 655255-06-4
VCID: VC2552518
InChI: InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
SMILES: CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O
Molecular Formula: C10H13NO5
Molecular Weight: 227.21 g/mol

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid

CAS No.: 655255-06-4

Cat. No.: VC2552518

Molecular Formula: C10H13NO5

Molecular Weight: 227.21 g/mol

* For research use only. Not for human or veterinary use.

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid - 655255-06-4

Specification

CAS No. 655255-06-4
Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid
Standard InChI InChI=1S/C10H13NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
Standard InChI Key NBZNSNPSQJFTQF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)O

Introduction

Chemical Identity and Structure

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid belongs to the class of functionalized furan derivatives. Its structure features a furan ring with strategically positioned functional groups that make it valuable for synthetic organic chemistry applications.

Basic Properties

PropertyValue
CAS Number655255-06-4
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
MDL NumberMFCD11111626

The compound consists of a five-membered furan ring with an oxygen atom, a carboxylic acid group at position 2, and a BOC-protected amino group at position 3. This arrangement of functional groups provides both protection for the amino functionality and a reactive carboxylic acid site that can participate in various chemical transformations .

Nomenclature and Alternative Names

The compound is known by several names in chemical literature and databases, reflecting different naming conventions and structural emphasis.

Common Synonyms

Synonyms
3-(Boc-amino)furan-2-carboxylic Acid
3-[(tert-Butoxycarbonyl)amino]-2-furoic acid
3-TERT-BUTOXYCARBONYLAMINO-FURAN-2-CARBOXYLIC ACID
3-tert-Butoxycarbonylamino-furan-3-carboxylic acid
3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylic acid
2-Furancarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-

These diverse synonyms highlight the compound's key structural features while adhering to different chemical naming conventions .

Synthesis Methodology

The synthesis of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid typically follows a well-established protection strategy involving the reaction of a primary amino group with di-tert-butyl dicarbonate.

Standard Synthetic Route

The most common synthesis involves the reaction of 3-amino-2-furoic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a suitable base. This process introduces the BOC protecting group onto the amino functionality, resulting in the formation of the target compound.

The reaction proceeds via a nucleophilic addition-elimination mechanism, where:

  • The amino group of 3-amino-2-furoic acid acts as a nucleophile

  • It attacks the carbonyl carbon of BOC2O

  • The base facilitates the removal of a proton

  • The reaction results in the formation of the carbamate linkage

This protection strategy is widely used in peptide chemistry as it allows selective reactions at the carboxylic acid while keeping the amino group protected from unwanted side reactions.

Chemical and Physical Properties

Understanding the chemical and physical properties of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is essential for its effective application in organic synthesis.

Structural Characteristics

The compound features several key functional groups that determine its reactivity:

  • A furan ring providing an aromatic heterocyclic core

  • A carboxylic acid group that can form esters, amides, and other derivatives

  • A BOC-protected amino group that can be selectively deprotected under acidic conditions

Stability and Reactivity

3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is generally stable under normal laboratory conditions but requires proper storage to maintain its integrity. The BOC protecting group is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions, making it particularly useful in orthogonal protection strategies.

The carboxylic acid functional group remains reactive and can participate in various transformations while the amino group remains protected, allowing for selective derivatization.

Applications in Organic Synthesis

The specialized structure of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid makes it valuable for numerous applications in synthetic organic chemistry.

Peptide Synthesis

In peptide chemistry, this compound serves as a building block due to:

  • The carboxylic acid group that can form amide bonds with amino groups of other amino acids

  • The BOC-protected amino group that prevents unwanted side reactions during coupling

  • The ability to selectively deprotect the amino group under controlled conditions when needed

Medicinal Chemistry Applications

The compound has potential applications in medicinal chemistry for:

  • Synthesis of peptide-based drugs

  • Development of heterocyclic compounds with biological activity

  • Creation of specialized amino acid derivatives for pharmaceutical research

Solution Preparation Guidelines

For research applications, proper preparation of stock solutions ensures accurate results:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM4.4012 mL22.0061 mL44.0121 mL
5 mM0.8802 mL4.4012 mL8.8024 mL
10 mM0.4401 mL2.2006 mL4.4012 mL

To enhance solubility, especially in challenging solvent systems, heating to 37°C and sonication in an ultrasonic bath can be effective methods. It is advisable to prepare aliquots of stock solutions for single use to avoid degradation from repeated freezing and thawing cycles .

Comparison with Related Compounds

Understanding the relationship between 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid and structurally similar compounds provides context for its applications and properties.

Relationship to Other BOC-Protected Compounds

Other compounds with similar BOC protection, such as 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid, share the common feature of having a BOC group but differ significantly in their core structures. These structural differences influence their physical properties, reactivity patterns, and applications in organic synthesis.

Comparison with Isomeric and Related Furan Derivatives

Several related compounds have been reported in the literature:

  • 5-Amino-furan-2-carboxylic acid (CAS: 24007-99-6) differs in the position of the amino group (position 5 instead of position 3), significantly affecting its reactivity profile and synthetic utility .

  • 3-({[(Tert-butoxy)carbonyl]amino}methyl)furan-2-carboxylic acid (CAS: 903094-62-2) features an additional methylene spacer between the furan ring and the protected amino group, altering its conformational properties and reactivity .

  • (R)-3-((tert-butoxycarbonyl)amino)-4-(furan-2-yl)butanoic acid represents a more complex derivative with a different spatial arrangement of the key functional groups .

Recent Related Research

Recent research has explored the chemobiocatalytic synthesis of furan amino acids from biomass-derived precursors. For example, a one-pot two-step process for synthesizing 5-aminomethyl-2-furancarboxylic acid (AMFC) has been developed starting from 5-hydroxymethylfurfural (HMF), highlighting growing interest in sustainable pathways for producing furan-based amino acids .

Research Applications and Future Directions

Current research involving 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid continues to expand its applications in various fields.

Current Research Applications

The compound has found applications in:

  • Development of novel peptide-based therapeutics

  • Creation of specialized building blocks for complex molecule synthesis

  • Exploration of heterocyclic chemistry and its applications in materials science

Future Research Directions

Future research may focus on:

  • Developing more efficient and environmentally friendly synthesis methods

  • Exploring new applications in medicinal chemistry and materials science

  • Integrating the compound into sustainable chemistry initiatives focusing on biomass-derived precursors

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